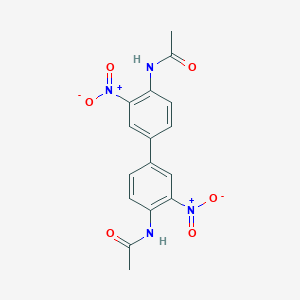
Diacetyl-3,3'-dinitrobenzidine
Cat. No. B017154
Key on ui cas rn:
6378-90-1
M. Wt: 358.31 g/mol
InChI Key: VGFDUXNDMUMYHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07601873B2
Procedure details


That is, amino groups in benzidine are first protected by N-acetylation with acetic anhydride, and the resulting acetylated compound is then converted into 3,3′-dinitro-N,N′-diacetylbenzidine by nitration. For example, this nitration is performed with concentrated nitric acid in a mixture of acetic anhydride and acetic acid. 3,3′-Dinitro-N,N′-diacetylbenzidine is treated with a base to remove the acetyl groups and then treated with tin (II) chloride in hydrochloric acid to reduce the nitro groups to yield 3,3′,4,4′-tetraaminobiphenyl (Scheme 1).







Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([C:14]2[CH:23]=[CH:22][C:17]([NH:18]C(=O)C)=[C:16]([N+:24]([O-])=O)[CH:15]=2)[CH:7]=[CH:8][C:9]=1[NH:10]C(=O)C)([O-])=O.[N+]([O-])(O)=O>C1(C2C=CC(N)=CC=2)C=CC(N)=CC=1.C(OC(=O)C)(=O)C.C(O)(=O)C>[NH2:1][C:4]1[CH:5]=[C:6]([C:14]2[CH:23]=[CH:22][C:17]([NH2:18])=[C:16]([NH2:24])[CH:15]=2)[CH:7]=[CH:8][C:9]=1[NH2:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1NC(C)=O)C1=CC(=C(NC(C)=O)C=C1)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1NC(C)=O)C1=CC(=C(NC(C)=O)C=C1)[N+](=O)[O-]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=C(N)C=C1)C1=CC=C(N)C=C1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the acetyl groups
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with tin (II) chloride in hydrochloric acid
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(C=CC1N)C1=CC(=C(C=C1)N)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
